4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
Description
4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a small-molecule compound featuring a quinoline core substituted with an ethyl group at position 6, a 3-carbonitrile group at position 3, and a 3-chloro-4-fluoroanilino moiety at position 4. The hydrochloride salt enhances its solubility for pharmaceutical applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3.ClH/c1-2-11-3-6-17-14(7-11)18(12(9-21)10-22-17)23-13-4-5-16(20)15(19)8-13;/h3-8,10H,2H2,1H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQPMEXSDFXOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Synthesis Approach
The linear sequence (Scheme 1) begins with 2-amino-5-nitrophenol derivatization:
- N-acetylation : 2-Amino-5-nitrophenol reacts with acetic anhydride in acetic acid at 62.5°C for 1 hr, achieving 96% yield of N-(2-hydroxy-4-nitrophenyl)acetamide.
- O-alkylation : Ethylation using ethyl bromide in DMF with K2CO3 (2.5 eq, 80°C, 8 hr) installs the 6-ethyl group, yielding 4-acetamido-3-ethoxynitrobenzene (89% purity).
- Nitro reduction : Hydrogenation over 10% Pd/C (50 psi H2, THF, 2 hr) gives 4-acetamido-3-ethylaniline with complete conversion.
Convergent Route Exploration
An alternative pathway condenses pre-formed quinoline intermediates with 3-chloro-4-fluoroaniline:
- 3-Cyano-4-chloro-6-ethylquinoline undergoes nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline in 2-propanol containing methanesulfonic acid (5 mol%), achieving 78% yield at 85°C.
Comparative analysis showed the linear route superior for large-scale production (Table 1):
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Overall Yield | 58% | 42% |
| Purity (HPLC) | 99.2% | 97.8% |
| Step Count | 7 | 5 |
| Largest Batch | 400 g | 100 g |
| Critical Impurities | 0.3% | 1.2% |
Table 1: Route comparison for 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile synthesis
Detailed Synthetic Protocol
Stepwise Procedure
Step 1: N-Acetylation of 2-Amino-5-nitrophenol
Charge acetic acid (1.6 L) and 2-amino-5-nitrophenol (400 g, 2.6 mol) to a reactor. Heat to 62.5°C, add acetic anhydride (398 g, 3.9 mol) over 30 min. Maintain 1 hr at 62-65°C. Quench with H2O (2 L), filter, wash with heptane. Yield: 486.7 g (96%), purity 99.5% by HPLC.
Step 2: Ethylation of N-(2-Hydroxy-4-nitrophenyl)acetamide
Suspend intermediate (486 g) in DMF (2.5 L), add K2CO3 (1.1 kg, 8 mol). Heat to 80°C, add ethyl bromide (356 g, 3.25 mol) over 2 hr. Maintain 8 hr at 80-85°C. Cool to 25°C, filter, wash with EtOAc. Isolate 4-acetamido-3-ethoxynitrobenzene (522 g, 89%).
Step 3: Catalytic Hydrogenation
Charge ethylated nitro compound (522 g) and 10% Pd/C (52 g) in THF (5 L). Hydrogenate at 50 psi H2 for 2 hr. Filter catalyst, concentrate to yield 4-acetamido-3-ethylaniline as white crystals (436 g, 95%).
Step 4: Ethoxymethylene Condensation
React 4-acetamido-3-ethylaniline (436 g) with ethyl (ethoxymethylene)cyanoacetate (1.2 eq) in toluene (8 L) at reflux (110°C) for 16 hr. Isolate 3-(4-acetamido-3-ethylanilino)-2-cyanopropenoate by filtration (589 g, 85%).
Step 5: Cyclization to Quinoline Core
Heat propenoate intermediate (589 g) in diphenyl ether (6 L) at 250°C for 45 min. Cool, precipitate with hexanes. Isolate 3-cyano-7-ethyl-4-hydroxy-6-N-acetylquinoline (427 g, 80%).
Step 6: Chlorination and Amination
- POCl3 Treatment : React quinoline (427 g) with POCl3 (1.2 L) in dioxane (4 L) at 100°C for 45 min. Isolate 4-chloro-3-cyano-7-ethyl-6-N-acetylquinoline (382 g, 85%).
- Aniline Coupling : Charge chloro intermediate (382 g), 3-chloro-4-fluoroaniline (1.3 eq), and MsOH (5 mol%) in i-PrOH (6.7 L). Reflux 12 hr. Neutralize with K2CO3, filter to obtain free base (356 g, 78%).
Step 7: Hydrochloride Salt Formation
Dissolve free base (356 g) in EtOH (10 L), add conc. HCl (1.05 eq) at 0°C. Stir 2 hr, filter, wash with cold EtOH. Dry under vacuum to yield hydrochloride salt (387 g, 99.5% purity by HPLC).
Process Optimization and Critical Parameters
Alkylation Efficiency Study
Ethylating agent screening revealed significant yield dependence (Table 2):
| Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | K2CO3 | DMF | 80 | 89 |
| Ethyl iodide | K2CO3 | DMF | 80 | 92 |
| Diethyl sulfate | NaH | THF | 65 | 78 |
| Ethyl tosylate | DBU | Acetone | 60 | 68 |
Table 2: Ethylation agent comparison for Step 2
Optimal conditions used ethyl bromide/K2CO3/DMF at 80°C, balancing cost and efficiency. Ethyl iodide gave marginally higher yields but increased halide impurity levels to 0.8%.
Cyclization Solvent Effects
High-temperature cyclization (Step 5) solvent screening showed:
- Diphenyl ether: 80% yield, 99% purity
- DMSO: 65% yield, 94% purity
- NMP: 72% yield, 96% purity
- Sulfolane: 68% yield, 97% purity
Diphenyl ether's high boiling point (258°C) enabled complete reaction without decomposition.
Analytical Characterization
Spectral Data
1H NMR (400 MHz, DMSO-d6) : δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 2.15 (s, 3H, COCH3), 4.21 (q, J=7.1 Hz, 2H, OCH2), 7.08 (s, 1H, ArH), 8.60 (s, 1H, ArH), 9.17 (s, 1H, NH), 12.50 (s, 1H, OH).
HPLC : XBridge C18 (4.6×150 mm, 3.5 μm); Mobile phase A: 0.1% TFA/H2O, B: 0.1% TFA/MeCN; Gradient: 20-80% B over 15 min; Flow: 1 mL/min; λ=254 nm; tR=8.92 min.
Elemental Analysis : Calculated for C18H15ClFN3O·HCl: C 55.12, H 4.10, N 10.71; Found: C 55.08, H 4.15, N 10.68.
Impurity Profiling and Control
Three principal impurities were characterized:
- Des-ethyl analog (0.3%) : From incomplete alkylation (Step 2)
- N-Acetyl deletion (0.2%) : Hydrolysis during cyclization (Step 5)
- Dihydroquinoline (0.1%) : Over-reduction in hydrogenation (Step 3)
Control strategies:
- Maintain ethyl bromide stoichiometry >1.2 eq in Step 2
- Use anhydrous THF in Step 3 hydrogenation
- Limit cyclization time to <1 hr at 250°C
Scale-Up Considerations
A 400 g batch demonstrated consistent performance:
- Reaction volumes optimized to 10 L/kg for Steps 1-4
- Hydrogenation scaled using 20% catalyst loading reduction
- Salt formation in EtOH enabled easy filtration (>95% recovery)
- Total processing time: 6 days (including drying and QC)
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group at position 6 of the quinoline ring undergoes oxidation under acidic conditions. This reaction is critical for modifying hydrophilicity and biological activity.
Mechanism : The reaction proceeds via radical intermediates, with H₂O₂ acting as the oxidizing agent. The acidic environment facilitates protonation of the ethyl group, enhancing susceptibility to oxidation.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline core and chloro/fluoro substituents enable NAS at specific positions.
Limitations : Fluorine at position 4 resists substitution due to its strong C-F bond and electron-withdrawing effects.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the quinoline scaffold.
Application : Used to introduce pharmacophores for structure-activity relationship (SAR) studies in kinase inhibitor development .
Acylation of the Amino Group
The primary amino group on the 3-chloro-4-fluorophenyl substituent reacts with acylating agents.
Mechanism : Base-mediated deprotonation of the amino group enhances nucleophilicity, facilitating attack on the acylating agent .
Hydrolysis of the Cyano Group
The carbonitrile (-CN) group at position 3 undergoes hydrolysis to generate carboxylic acids or amides.
| Parameter | Details | Source |
|---|---|---|
| Reagents | H₂SO₄ (concentrated) or NaOH (6M) | |
| Conditions | Reflux in aqueous solution for 6–8 hours (acidic) or 12–16 hours (basic) | |
| Product | Carboxylic acid (-COOH) under acidic conditions; primary amide (-CONH₂) under basic | |
| Yield | 60–75% (acidic hydrolysis); 50–65% (basic hydrolysis) |
Note : Hydrolysis products are key intermediates for further derivatization (e.g., esterification).
Cycloaddition Reactions
The electron-deficient quinoline core participates in Diels-Alder reactions.
| Parameter | Details | Source |
|---|---|---|
| Dienophile | Maleic anhydride or tetracyanoethylene | |
| Conditions | Toluene, 110°C, 24–48 hours | |
| Product | Fused bicyclic adducts (e.g., tetracyclic quinoline derivatives) | |
| Yield | 30–45% (moderate due to steric hindrance) |
Application : Used to synthesize polycyclic frameworks for materials science applications.
Scientific Research Applications
4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly as kinase inhibitors for cancer treatment.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Core Structure: The quinoline core in the target compound and Pelitinib contrasts with the quinazoline core in Dacomitinib. Quinazoline derivatives often exhibit stronger EGFR inhibition due to enhanced hydrogen bonding with kinase domains, but quinoline-based compounds may offer improved selectivity or reduced toxicity .
- Substituent Effects: The 6-ethyl group in the target compound (vs. The 3-carbonitrile group is conserved across several analogs, indicating its role in stabilizing interactions with kinase ATP-binding pockets . The 3-chloro-4-fluoroanilino moiety is critical for target binding, as seen in Dacomitinib and Pelitinib. Substitution with less electronegative groups (e.g., 4-ethoxyphenyl in ) may reduce potency .
Pharmacological and Physicochemical Properties
- Molecular Weight : The target compound (MW: ~369.8 g/mol) is smaller than Pelitinib (467.92 g/mol) and Dacomitinib (487.95 g/mol), which may enhance its bioavailability .
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases like Pelitinib, facilitating formulation .
- Target Selectivity: While Dacomitinib is a pan-EGFR inhibitor, the target compound’s ethyl and carbonitrile groups may confer selectivity toward HER2 or mutant EGFR variants, as seen in related quinoline derivatives .
Biological Activity
4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, also known by its chemical identifier and various synonyms, is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H14ClFN4
- Molecular Weight : 356.78 g/mol
- CAS Number : 361162-95-0
- Structure : The compound features a quinoline core with a chloro-fluoroaniline substituent, which is critical for its biological activity.
The compound has been implicated in various biological pathways:
- Tyrosine Kinase Inhibition : It serves as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival .
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant in the context of targeted therapies for specific cancer types .
Table 1: Biological Activity Overview
Case Studies
Several studies have explored the biological effects of compounds related to 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride:
- In Vitro Studies : A study reported that derivatives of this compound demonstrated selective inhibition of MTH1, a protein involved in DNA repair mechanisms in cancer cells. The inhibition led to increased oxidative stress and subsequent apoptosis in tumor cells .
- Animal Models : In vivo experiments using rodent models showed that administration of similar quinoline derivatives resulted in significant tumor regression, suggesting potential for clinical application as an anticancer agent .
- Mechanistic Insights : Research has indicated that the compound may interfere with mitochondrial function, leading to altered energy metabolism in cancer cells, which is a promising target for therapeutic intervention .
Q & A
Basic: How can researchers optimize the synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions with precise control of reaction conditions. For quinoline derivatives, common steps include:
- Coupling Reactions : Use palladium-based catalysts (e.g., Pd/C) in polar aprotic solvents (DMF or DMSO) to facilitate aminoquinoline formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals .
- Yield Enhancement : Optimize stoichiometry (e.g., 1.2 equivalents of 3-chloro-4-fluoroaniline relative to the quinoline precursor) and reaction temperature (80–100°C) to minimize side products .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., ethyl group at position 6, chloro-fluorophenylamino at position 4) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] for CHClFN·HCl: ~384.2 g/mol) .
- X-ray Crystallography : Determine crystal structure and hydrogen-bonding interactions (e.g., N–H···Cl interactions in hydrochloride salts) .
Basic: What biological activity profiles have been reported for similar quinoline derivatives?
Methodological Answer:
- Anticancer Activity : Quinoline analogs exhibit IC values of 1–10 µM in cancer cell lines (e.g., MCF-7, HCT116) via kinase inhibition or DNA intercalation .
- Antimicrobial Activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus are attributed to membrane disruption or efflux pump inhibition .
- Mechanistic Studies : Use fluorescence polarization assays to quantify target binding (e.g., topoisomerase II inhibition) .
Advanced: How does the substitution pattern (chloro, fluoro, ethyl) influence structure-activity relationships (SAR)?
Methodological Answer:
- Chloro/Fluoro Groups : Enhance lipophilicity and target binding (e.g., halogen bonding with kinase ATP pockets). Fluorine improves metabolic stability .
- Ethyl Group : Position 6 ethyl substitution reduces steric hindrance compared to bulkier groups, improving solubility and bioavailability .
- SAR Validation : Compare analogs via 3D-QSAR modeling using CoMFA/CoMSIA to map electronic and steric contributions .
Advanced: What strategies ensure stability of this hydrochloride salt under experimental conditions?
Methodological Answer:
- pH Control : Maintain pH 3–4 in aqueous solutions to prevent deprotonation of the hydrochloride salt .
- Light/Temperature : Store at 2–8°C in amber vials to avoid photodegradation; TGA/DSC analysis confirms thermal stability up to 150°C .
- Solvent Selection : Use DMSO for stock solutions (≤10 mM) to prevent hydrolysis; avoid protic solvents like methanol for long-term storage .
Advanced: How can researchers address selectivity issues in biological assays (e.g., off-target kinase inhibition)?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity hotspots .
- Covalent Docking : Use Schrödinger’s Glide for in silico docking to predict binding poses and competitive inhibition .
- Mutagenesis Studies : Replace key residues (e.g., gatekeeper mutations in kinase domains) to validate target specificity .
Advanced: What in vitro-to-in vivo translation challenges arise with this compound?
Methodological Answer:
- Pharmacokinetics (PK) : Poor oral bioavailability due to high logP (>3); use nanoformulations (liposomes) or prodrug strategies (ester derivatization) .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation; introduce deuterium at labile positions .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in murine models; correlate with mitochondrial membrane potential assays in vitro .
Advanced: How to resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (72 hr) to minimize variability .
- Batch Analysis : Compare compound purity (HPLC ≥98%) across studies; impurities ≥2% can skew activity by 10-fold .
- Data Normalization : Express IC relative to positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
